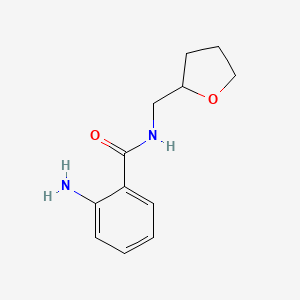

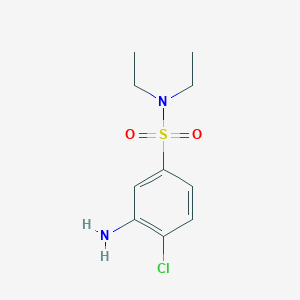

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves strategic reactions that can offer insights into potential synthetic routes for 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine). For instance, the tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . This suggests that similar cycloaddition strategies could potentially be employed in the synthesis of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine), using appropriate precursors to introduce the pyridinyl and tetrahydrofuran moieties.

Molecular Structure Analysis

The molecular structure of compounds with pyridinyl groups has been studied using various techniques, including X-ray diffraction and spectroscopy. For example, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined to be triclinic with specific crystallographic parameters . While this compound is not the same as 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine), the use of X-ray diffraction and theoretical calculations could similarly elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing pyridinyl groups can be complex. The papers provided do not detail reactions specific to 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine), but they do describe the synthesis and properties of structurally related compounds . These studies can provide a foundation for predicting the reactivity of the compound , suggesting that it may participate in reactions typical of heterocyclic amines, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can predict vibrational frequencies and molecular electrostatic potential (MEP) maps, as demonstrated for a related compound . These methods could be applied to 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine) to predict its properties, including stability, reactivity, and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Photocytotoxicity and Cellular Imaging

Complexes involving derivatives of pyridin-yl methanamine have been synthesized for their notable photocytotoxic properties and use in cellular imaging. For instance, iron(III) complexes with catecholates and modified dipicolylamines were observed to exhibit significant photocytotoxicity in red light, making them useful in targeted cancer therapies. These complexes were able to interact with cellular DNA, promoting apoptosis through the generation of reactive oxygen species, indicating their potential as therapeutic agents (Basu et al., 2014). Similarly, iron(III) complexes with pyridoxal Schiff bases showed enhanced cellular uptake with selectivity and remarkable photocytotoxicity, especially in cancer cells (Basu et al., 2015).

Anticonvulsant Agents

A series of novel schiff bases of 3-aminomethyl pyridine, closely related to the compound , were synthesized and showed promising results as potential anticonvulsant agents. The structural confirmation of these compounds was achieved through various spectroscopic methods, and several compounds in the series exhibited significant seizure protection in different models, suggesting potential therapeutic applications (Pandey & Srivastava, 2011).

Catalyst in Organic Reactions

Derivatives of pyridin-yl methanamine were used to synthesize various complexes that serve as catalysts in organic reactions. For instance, NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, showed good activity and selectivity in catalytic applications. These findings underscore the compound's potential in fine chemical synthesis (Roffe et al., 2016).

Chemosensors

Compounds derived from pyridin-yl methanamine have been utilized in the development of chemosensors. An anthracene-based fluorescent chemosensor incorporating a pyridin-yl methanamine derivative was synthesized and showed high selectivity for Zn2+, indicating its potential use in metal ion detection in environmental and biological samples (Kim et al., 2013).

Eigenschaften

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h3-6,11,13H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTBAWQVKOPXIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389943 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine | |

CAS RN |

436086-99-6 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)